
4-(4-苯基丁氧基)苯甲酸
描述
4-(4-Phenylbutoxy)benzoic Acid: is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol . It is also known by other names such as Benzoic acid, 4-(4-phenylbutoxy)- . This compound is characterized by a benzoic acid moiety substituted with a 4-phenylbutoxy group, making it a significant intermediate in various chemical syntheses .
科学研究应用
4-(4-Phenylbutoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylbutoxy)benzoic acid typically involves multiple steps. One common method starts with 4-chlorine-1-butanol as the raw material . The process includes the following steps:
First Step: Ferrous sulfate is used as a catalyst.
Second Step: Lithium chloride is added.
Third Step: Manganese chloride is used as a catalyst.
Final Step: The reaction conditions are optimized to reduce the use of harmful solvents and improve reaction efficiency.
Industrial Production Methods: For industrial production, the synthesis involves the use of 1-bromo-4-phenylbutane and dimethylformamide (DMF) as solvents . The reaction is carried out at 115°C for 11 hours with potassium carbonate as a base . The product is then purified through extraction and recrystallization processes .
化学反应分析
Types of Reactions: 4-(4-Phenylbutoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenylbutoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids.
作用机制
The mechanism of action of 4-(4-phenylbutoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
- 4-Phenylbutanol
- 1-Bromo-4-phenylbutane
- 4-Chlorobenzonitrile
- Methyl 4-(4-phenylbutoxy)benzoate
Uniqueness: 4-(4-Phenylbutoxy)benzoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenylbutoxy group provides distinct reactivity compared to other benzoic acid derivatives .
属性
IUPAC Name |
4-(4-phenylbutoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-17(19)15-9-11-16(12-10-15)20-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWFMQMZZPALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453146 | |
| Record name | 4-(4-phenylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30131-16-9 | |
| Record name | 4-(4-phenylbutoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Phenylbutoxy)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for producing 4-(4-Phenylbutoxy)benzoic acid?
A1: Two main synthetic routes are described in the provided research:
- Route 1 []: This method utilizes tetrahydrofuran as the starting material. It involves a four-step process: ring-opening of tetrahydrofuran, Friedel-Crafts alkylation with benzene, bromination, and finally, etherification with 4-hydroxybenzoic acid to yield 4-(4-Phenylbutoxy)benzoic acid. This route achieves an overall yield of 24.7% based on tetrahydrofuran.
- Route 2 []: This approach starts with β-bromophenylethane and involves a Grignard reaction, addition to ethylene oxide, mesylation, substitution, and hydrolysis to obtain the final product. This method claims advantages such as readily available and inexpensive starting materials, a shorter synthetic route, high purity, and good yield, making it suitable for industrial production.
Q2: What factors influence the yield of 4-(4-Phenylbutoxy)benzoic acid synthesis?
A2: [] highlights the impact of reaction conditions on the yield of 4-(4-Phenylbutoxy)benzoic acid. Optimization of parameters such as temperature and reaction time is crucial. For instance, during the Friedel-Crafts alkylation step using chloroform as the solvent and aluminum chloride as the catalyst, specific temperature and time conditions were found to maximize the yield to over 54% with a product purity exceeding 99.5%.
Q3: What is the role of 4-(4-Phenylbutoxy)benzoic acid in the synthesis of Pranlukast?
A3: [] describes 4-(4-Phenylbutoxy)benzoic acid as a crucial intermediate in Pranlukast synthesis. It reacts with 3-amino-2-hydroxyacetophenone to form an amide intermediate, which then undergoes cyclization in the presence of 1H-tetrazol-5-ethyl formate to yield the final Pranlukast molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


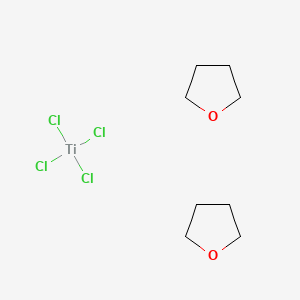


![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)
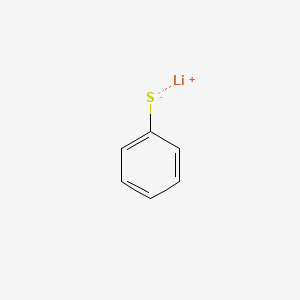
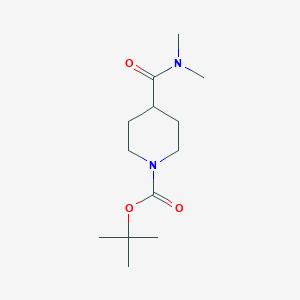
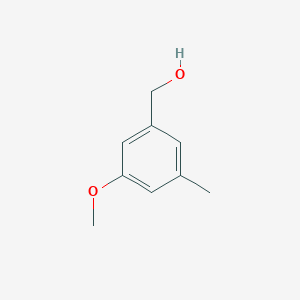


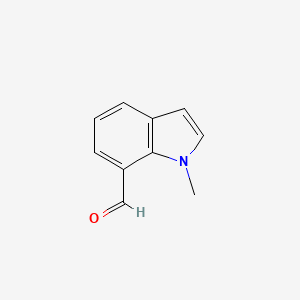
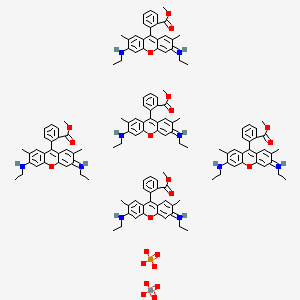

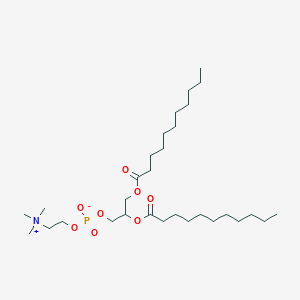
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)
